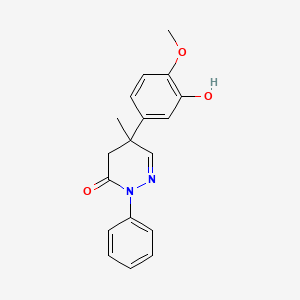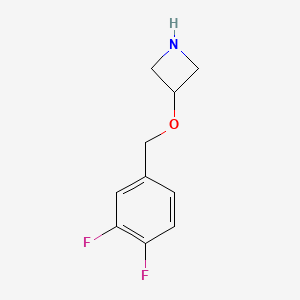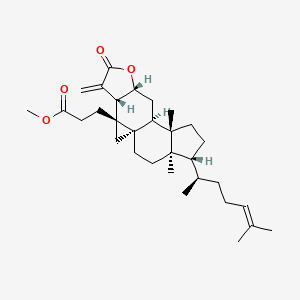
Tubiferolide methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubiferolide methyl ester is a naturally occurring compound isolated from the leaves and twigs of Gardenia tubifera. It belongs to the class of cycloartane triterpenoids and has shown significant cytotoxic and anti-HIV-1 activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tubiferolide methyl ester typically involves the extraction of natural products from plant sources, followed by purification and structural elucidation using techniques such as NMR spectroscopy
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by chromatographic purification. Advances in synthetic biology and metabolic engineering could potentially enable the production of this compound through microbial fermentation, although this approach has not been specifically reported for this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tubiferolide methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of esters include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as Grignard reagents for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield more oxidized triterpenoids, while reduction could produce more reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying triterpenoid synthesis and reactivity.
Biology: For its cytotoxic effects on cancer cell lines, including breast and lung cancer cells.
Medicine: As a potential anti-HIV-1 agent due to its inhibitory effects on the virus.
Mecanismo De Acción
The mechanism of action of tubiferolide methyl ester involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but its activity against cancer cells and HIV-1 suggests it may interact with key proteins involved in these diseases .
Comparación Con Compuestos Similares
Tubiferolide methyl ester can be compared with other cycloartane triterpenoids, such as:
Coronalolide methyl ester: Also isolated from Gardenia species, with similar cytotoxic properties.
Sootepin E: Another triterpenoid with potential medicinal applications.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of biological activities it exhibits. Its potent cytotoxic and anti-HIV-1 activities make it a compound of significant interest for further research and development.
Conclusion
This compound is a promising natural product with potential applications in medicinal chemistry and pharmacology. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further study and development. Continued research into its mechanism of action and comparison with similar compounds will help unlock its full potential.
Propiedades
Fórmula molecular |
C31H46O4 |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
methyl 3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-14-[(2R)-6-methylhept-5-en-2-yl]-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate |
InChI |
InChI=1S/C31H46O4/c1-19(2)9-8-10-20(3)22-11-13-29(6)24-17-23-26(21(4)27(33)35-23)31(14-12-25(32)34-7)18-30(24,31)16-15-28(22,29)5/h9,20,22-24,26H,4,8,10-18H2,1-3,5-7H3/t20-,22-,23-,24+,26-,28-,29+,30+,31-/m1/s1 |
Clave InChI |
CLKPXYYJFFVZSE-NOYYCYTFSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)OC)C(=C)C(=O)O5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


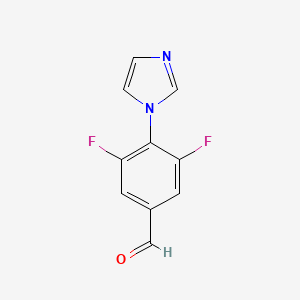



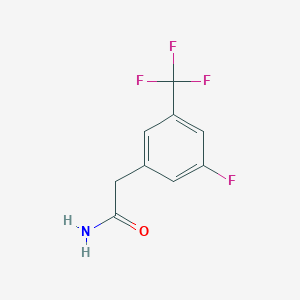
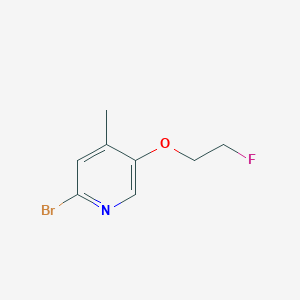
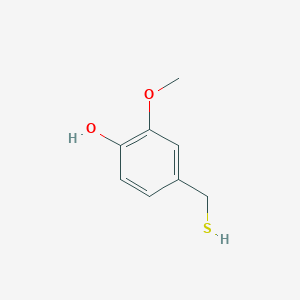

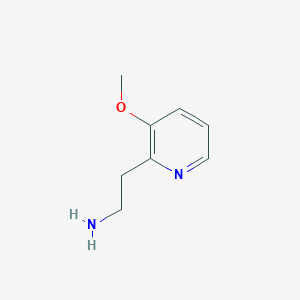

![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
